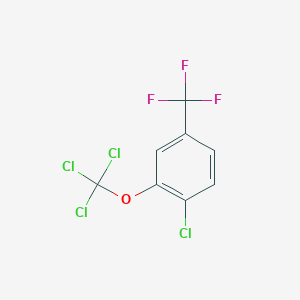
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene
描述
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3Cl4F3O and its molecular weight is 313.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene, also known by its CAS number 1417567-01-1, is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article reviews its biological activity, focusing on toxicity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8Cl4F3O
- Molecular Weight : 319.83 g/mol
- Physical State : Liquid at room temperature
Toxicological Effects
Research indicates that this compound exhibits significant toxicological effects, particularly in mammalian models. Key findings include:
- Reproductive Toxicity : Inhalation exposure to high doses has been linked to adverse reproductive effects. Studies have shown stimulation indices (SI) indicating weak sensitization potential, with an effective concentration (EC3) of 31.8% for lymphocyte proliferation .
- Repeat Dose Toxicity : In a study involving repeated oral exposure in rodents, the chemical showed minimal to mild hepatotoxic effects at high doses. The no-observed-adverse-effect-level (NOAEL) was determined to be 50 mg/kg based on liver and kidney effects .
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of multiple halogen substituents which enhance its lipophilicity and potential for interaction with biological membranes. The trifluoromethyl group is known to influence the compound's reactivity and biological properties.
Study 1: In Vivo Toxicity Assessment
A comprehensive study assessed the toxicity of the compound in B6C3F1 mice through oral gavage at varying doses (0, 10, 50, 400, or 1000 mg/kg). The results indicated:
- Clinical signs included behavioral changes such as burrowing and face rubbing.
- Histopathological examination revealed hepatocellular hypertrophy at higher doses .
Study 2: Sensitization Potential
An LLNA (Local Lymph Node Assay) was conducted to evaluate sensitization potential. Female BALB/c mice were treated with different concentrations:
- SI values were recorded as 2.6 for 50%, 5.3 for 75%, and 5.3 for 100% concentrations.
- The EC3 value was established at 53.1%, confirming weak sensitization potential .
Comparative Toxicity Profile
| Endpoint | Observed Effect | NOAEL/EC3 Value |
|---|---|---|
| Reproductive Toxicity | Adverse effects at high inhalation doses | EC3: 31.8% |
| Repeat Dose Oral Toxicity | Mild hepatotoxicity | NOAEL: 50 mg/kg |
| Dermal Exposure | Increased vacuolization in adrenal cortex | NOAEL: 125 ppm |
属性
IUPAC Name |
1-chloro-2-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-5-2-1-4(7(13,14)15)3-6(5)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWIPYKIBOOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















